N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride
Description
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride is a synthetic compound featuring a tetrahydrothiazolo[5,4-c]pyridine core modified with a benzyl group at position 5 and a biphenyl-4-carboxamide moiety at position 2. The hydrochloride salt enhances its solubility and stability. Its design incorporates aromatic and hydrophobic substituents, which are critical for interactions with biological targets .
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-phenylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3OS.ClH/c30-25(22-13-11-21(12-14-22)20-9-5-2-6-10-20)28-26-27-23-15-16-29(18-24(23)31-26)17-19-7-3-1-4-8-19;/h1-14H,15-18H2,(H,27,28,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETHARFUGHXEAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CC5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Factor Xa , a key enzyme in the coagulation cascade. Factor Xa plays a crucial role in blood clotting and inflammation, making it an important target for anticoagulant drugs.
Mode of Action
The compound interacts with Factor Xa, inhibiting its activity. This inhibition prevents the conversion of prothrombin to thrombin, a critical step in the coagulation cascade. By blocking this step, the compound effectively reduces blood clotting.
Biochemical Pathways
The compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting Factor Xa, the compound disrupts this pathway, reducing the formation of thrombin and, consequently, fibrin, the main component of blood clots.
Result of Action
The molecular effect of the compound’s action is the inhibition of Factor Xa, which leads to a decrease in thrombin formation. On a cellular level, this results in a reduced ability for blood to clot. This can prevent thrombosis, the formation of harmful blood clots within blood vessels.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function. Additionally, the compound should be stored in an inert atmosphere at room temperature for optimal stability.
Biological Activity
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride is a compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiazolo-pyridine core and a biphenyl moiety. Its molecular formula is with a molecular weight of approximately 366.47 g/mol. The compound exhibits properties typical of heterocyclic compounds, lending itself to various biological interactions.
Research indicates that the compound acts primarily as a positive allosteric modulator (PAM) of specific glutamate receptors, particularly the metabotropic glutamate receptor 5 (mGluR5). This modulation enhances receptor activity without directly activating the receptor itself, which can lead to improved synaptic transmission and cognitive functions.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Receptor Modulation | Positive allosteric modulation of mGluR5 |
| Neuropharmacological Effects | Potential antipsychotic effects; reversal of amphetamine-induced hyperlocomotion |
| Selectivity | High selectivity for mGluR5 over other glutamate receptors |
| Safety Profile | Minimal motor impairments observed in preclinical studies |
Case Studies
- Preclinical Studies on Antipsychotic Activity
- Structure-Activity Relationship (SAR) Analysis
- Pharmacokinetics
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The compound shares its core tetrahydrothiazolo[5,4-c]pyridine scaffold with several derivatives, differing primarily in substituents and functional groups. Key structural analogues include:
Substituent Effects :
- Sulfonyl and pyrrole groups in ’s derivatives introduce electronegative and planar motifs, favoring antimicrobial interactions .
Pharmacological Activities
- Antimicrobial Activity : ’s sulfonyl-pyrrole derivatives demonstrate broad-spectrum activity against bacteria and fungi, suggesting the thiazolo-pyridine core’s adaptability to antimicrobial design .
- Anticoagulant Activity : Edoxaban () highlights the scaffold’s applicability in cardiovascular therapeutics, where structural modifications enable selective Factor Xa inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
